2,6-Dichloro-4-trifluoromethylbenzene sulfonamide
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonamide is a nitrogen compound useful in organic synthesis . It is also known as 2,6-Dichloro-4-trifluoromethylaniline .
Synthesis Analysis
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonamide involves a process where 4-chlorotrifluoromethyl benzene is used as the starting material and subjected to halogenation reaction and ammoniation reaction . The desired 2,6-dichloro-4-trifluoromethyl aniline is obtained through the separation of reaction products .Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonamide is C7H4F5NO2S . It has an average mass of 261.169 Da and a monoisotopic mass of 260.988281 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonamide are not detailed in the search results, it’s worth noting that related compounds such as 4-(Trifluoromethyl)benzenesulfonyl chloride may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .Safety and Hazards
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonamide is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is harmful if swallowed or inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NO2S/c8-4-1-3(7(10,11)12)2-5(9)6(4)16(13,14)15/h1-2H,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVJSCXTMLVXCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372417 | |
Record name | 2,6-dichloro-4-(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259683-79-9 | |
Record name | 2,6-dichloro-4-(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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